molecular formula C13H10FNO3 B13091521 Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate

Katalognummer: B13091521
Molekulargewicht: 247.22 g/mol
InChI-Schlüssel: BVBRCZYDFQWYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a nicotinate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate typically involves the esterification of nicotinic acid derivatives with appropriate fluorinated phenols under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using automated systems to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H10FNO3

Molekulargewicht

247.22 g/mol

IUPAC-Name

methyl 6-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-12(15-7-8)9-4-10(14)6-11(16)5-9/h2-7,16H,1H3

InChI-Schlüssel

BVBRCZYDFQWYPT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.